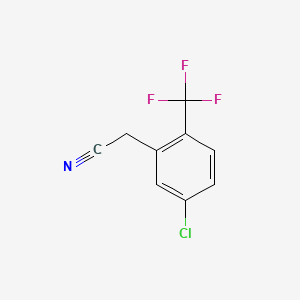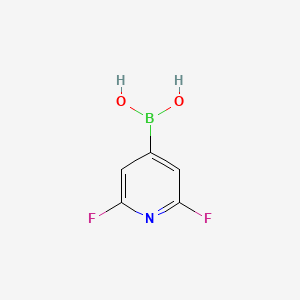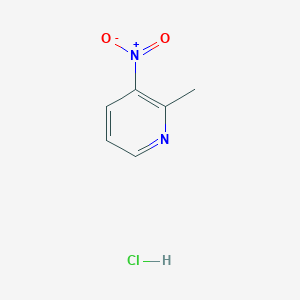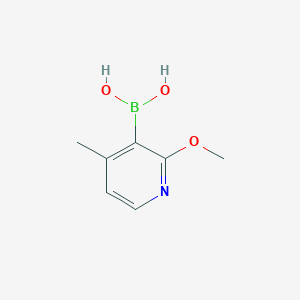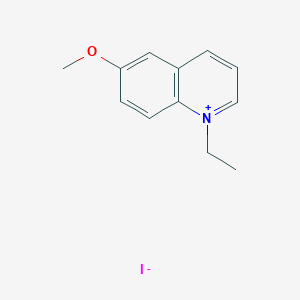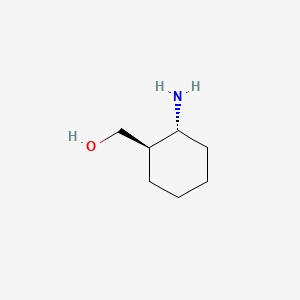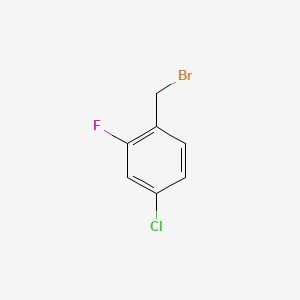
4-Chloro-2-fluorobenzyl bromide
Übersicht
Beschreibung
4-Chloro-2-fluorobenzyl bromide (4-CFB) is a brominated compound that is used in organic synthesis. It is a versatile reagent that has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 4-CFB is a colorless liquid that is soluble in organic solvents such as acetone, ethanol, and methanol. It is a relatively inexpensive reagent and is widely available in commercial quantities.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 4-Chloro-2-fluorobenzyl bromide
Chemical Synthesis and Modification
- 4-Chloro-2-fluorobenzyl bromide is utilized in chemical reactions for synthesizing various compounds. For instance, Debbabi et al. (2005) demonstrated its use in the alkylation of sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005). This shows its role in facilitating bond formation in organic synthesis.
Radiochemistry and PET Imaging
- In radiochemistry, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET), 4-Chloro-2-fluorobenzyl bromide is significant. Zaitsev et al. (2002) developed procedures for synthesizing fluorinated α-amino acids, essential for PET imaging, using this compound (Zaitsev et al., 2002). Such applications highlight its importance in creating imaging agents for medical diagnostics.
Liquid Crystal Research
- The compound has applications in researching liquid crystals. Sakagami and Nakamizo (1980) synthesized N-(4-Alkoxybenzylidene)-4-halogenoanilines, which included derivatives using fluorobenzyl bromides. These compounds exhibited smectic and nematic phases, crucial for liquid crystal displays (Sakagami & Nakamizo, 1980). This indicates its utility in material science and technology.
Pharmacological Research
- 4-Chloro-2-fluorobenzyl bromide finds usage in synthesizing pharmacologically relevant compounds. For example, the synthesis of specific benzimidazolium salts with potential as α-glycosidase and acetylcholinesterase inhibitors involved reactions with chloro-/fluorobenzyl-substituted benzimidazole (Bal et al., 2021). These findings are important for developing new drugs for conditions like Alzheimer's disease and diabetes.
Crystal Structure Analysis
- Research also extends to studying the crystal structures of compounds derived from 4-Chloro-2-fluorobenzyl bromide. Mohideen et al. (2017) synthesized a new compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, and analyzed its crystal structure, showing potential as an anticancer agent (Mohideen et al., 2017). This highlights its role in advancing cancer research through structural chemistry.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCSSWZQROEFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371436 | |
| Record name | 1-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzyl bromide | |
CAS RN |
71916-82-0 | |
| Record name | 4-Chloro-2-fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71916-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


